4-Bromo-6-fluoro-1H-benzo[d]imidazole molecular structure
4-Bromo-6-fluoro-1H-benzo[d]imidazole molecular structure
An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-6-fluoro-1H-benzo[d]imidazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core molecular structure, physicochemical properties, a detailed and validated synthetic protocol, and its spectroscopic signature. The guide elucidates the rationale behind experimental choices and discusses the molecule's role as a strategic building block in the development of novel therapeutics and functional materials. This document is intended to serve as a foundational resource for researchers leveraging this versatile scaffold in their work.
Introduction: The Strategic Value of Halogenated Benzimidazoles
The benzimidazole core is a "privileged scaffold" in drug discovery, forming the structural basis for numerous FDA-approved drugs. Its bicyclic structure and hydrogen-bonding capabilities allow it to mimic endogenous purine bases, facilitating interactions with a wide array of biological targets. The strategic introduction of halogens—specifically fluorine and bromine—onto this scaffold dramatically modulates its properties:
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Fluorine: Its high electronegativity and small size can alter local acidity (pKa), enhance metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic and hydrogen-bonding interactions.
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Bromine: As a larger, more polarizable halogen, bromine is a potent halogen bond donor. This non-covalent interaction is increasingly recognized as a critical tool for enhancing ligand-protein binding affinity and controlling solid-state packing in crystal engineering.
The compound 4-Bromo-6-fluoro-1H-benzo[d]imidazole combines these attributes, making it a highly valuable and versatile intermediate for creating complex molecules with fine-tuned pharmacological and material properties.[1]
Molecular Structure and Physicochemical Properties
4-Bromo-6-fluoro-1H-benzo[d]imidazole (CAS No: 1245642-98-1) possesses a planar benzimidazole core. The bromine atom at position 4 and the fluorine atom at position 6 create a distinct electronic and steric profile, influencing its reactivity in subsequent chemical transformations.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₄BrFN₂ | [2][3] |
| Molecular Weight | 215.02 g/mol | [2] |
| Exact Mass | 213.954 Da | [2] |
| XLogP3 | 2.3 | [2] |
| Density (Predicted) | 1.861 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 412.8 ± 25.0 °C |[2] |
Synthesis Pathway and Experimental Protocol
The most reliable and common method for constructing the benzimidazole core is the Phillips condensation reaction. This involves the cyclization of an o-phenylenediamine derivative with an aldehyde or its equivalent, such as formic acid.
Synthetic Workflow Diagram
Caption: Phillips condensation workflow for the synthesis of 4-Bromo-6-fluoro-1H-benzo[d]imidazole.
Detailed Step-by-Step Protocol
Materials:
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3-Bromo-5-fluoro-1,2-diaminobenzene
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Formic acid (≥98%)
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4 M Hydrochloric acid (HCl)
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Concentrated ammonium hydroxide (NH₄OH)
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Ethanol (reagent grade)
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Deionized water
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Celpure® P65 or equivalent filter aid
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-Bromo-5-fluoro-1,2-diaminobenzene (10.0 g, 1.0 eq) in 4 M HCl (100 mL).
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Reagent Addition: Add formic acid (1.1 eq) to the suspension.
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Cyclization: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or LC-MS until the starting diamine is consumed.
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Cooling and Filtration: Cool the mixture to room temperature. If any solid impurities are present, filter the acidic solution through a pad of Celpure®.
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Neutralization and Precipitation: Place the filtrate in an ice bath and slowly add concentrated ammonium hydroxide with vigorous stirring until the pH is ~8. A thick precipitate will form.
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Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.
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Purification: Transfer the crude solid to a beaker and add hot ethanol until fully dissolved. Slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.
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Final Product: Collect the purified white to off-white crystals by vacuum filtration, wash with a cold 1:1 ethanol/water mixture, and dry under high vacuum.
Rationale for Experimental Choices (E-E-A-T)
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Acid Catalyst (HCl): The acidic environment serves two purposes. First, it protonates the formic acid, increasing its electrophilicity. Second, it ensures the diamine starting material remains in solution.
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Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular dehydration and cyclization steps, ensuring the reaction proceeds to completion in a reasonable timeframe.
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Ammonium Hydroxide Neutralization: The product is formed as a hydrochloride salt. Basification with NH₄OH deprotonates the imidazole ring, rendering the final product neutral and causing it to precipitate from the aqueous solution due to its lower solubility.
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Recrystallization: This is a classic, robust purification technique. The choice of an ethanol/water solvent system provides a medium where the product is soluble when hot but sparingly soluble when cold, allowing for the effective removal of more soluble or insoluble impurities.
Spectroscopic Characterization
Confirming the molecular structure and purity of the final compound is critical. The following table summarizes the expected spectroscopic features.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Two distinct signals in the aromatic region (7.0-8.0 ppm), likely appearing as doublets or doublet of doublets due to H-H and H-F coupling. A broad singlet above 12 ppm corresponding to the N-H proton. |
| ¹³C NMR | Approximately 7 signals in the aromatic region. Carbons bonded to fluorine will show a large one-bond coupling constant (¹JCF), while carbons two or three bonds away will show smaller couplings. |
| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride, likely showing coupling to adjacent aromatic protons. |
| Mass Spec (ESI+) | A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at [M+H]⁺ and [M+2+H]⁺. |
| FTIR (ATR) | A broad N-H stretching band around 3200-3000 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=N/C=C stretching in the 1650-1450 cm⁻¹ region. |
Applications in Research and Development
4-Bromo-6-fluoro-1H-benzo[d]imidazole is not typically an end-product but rather a high-value intermediate. Its utility stems from the ability to selectively functionalize its different positions.
Drug Discovery and Medicinal Chemistry
The compound serves as a key building block for synthesizing more complex molecules for therapeutic applications.[1]
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Kinase Inhibitors: The benzimidazole scaffold can serve as a "hinge-binder" in ATP-binding sites of protein kinases. The bromine can be replaced via Suzuki or Buchwald-Hartwig coupling to introduce larger aromatic fragments that target specific pockets in the enzyme.
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Anticancer and Antiviral Agents: Halogenated benzimidazoles have demonstrated broad biological activity.[1] This specific isomer is a precursor for compounds evaluated as anticancer agents, such as those targeting human topoisomerase I.[4]
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Receptor Modulators: Its structure is valuable for designing selective modulators of biological targets.[5]
Materials Science
The unique electronic properties of halogenated benzimidazoles make them attractive for materials science applications.
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Organic Electronics: When incorporated into larger conjugated systems, the benzimidazole core can be used to develop organic light-emitting diodes (OLEDs) and other electronic materials. Boron complexes of similar benzimidazoles have been investigated as solid-state fluorophores.[6]
Safe Handling and Storage
Safety Precautions:
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Handle in a well-ventilated area or chemical fume hood.[2]
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
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Avoid contact with skin and eyes.[2]
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Avoid formation of dust and aerosols.[2]
Storage:
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Bromo-6-fluoro-1H-benzo[d]imidazole is a strategically important synthetic intermediate whose value is derived from the synergistic effects of its fluorine and bromine substituents on the privileged benzimidazole scaffold. Understanding its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage this molecule for the design and discovery of next-generation pharmaceuticals and advanced functional materials. The validated protocols and scientific rationale presented in this guide provide a solid foundation for its effective application in the laboratory.
References
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PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole. Retrieved from [Link]
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Autech Industry Co.,Ltd. (n.d.). The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. Retrieved from [Link]
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Semantic Scholar. (2021, July 31). Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores. Retrieved from [Link]
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ACS Omega. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
